1,2-Difluoro-3,3-dimethylcyclohexene

Lipophilicity modulation Vicinal difluoro effect LogP comparison

1,2-Difluoro-3,3-dimethylcyclohexene (CAS 106325-36-4) is a vic-difluorinated cyclohexene derivative with the molecular formula C₈H₁₂F₂ and a molecular weight of 146.18 g·mol⁻¹. The compound features two fluorine atoms positioned adjacent to each other on the cyclohexene ring (vicinal difluoro substitution pattern) at the 1- and 2-positions, combined with a gem-dimethyl group at the 3-position.

Molecular Formula C8H12F2
Molecular Weight 146.18 g/mol
CAS No. 106325-36-4
Cat. No. B035290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-3,3-dimethylcyclohexene
CAS106325-36-4
SynonymsCyclohexene, 1,2-difluoro-3,3-dimethyl- (9CI)
Molecular FormulaC8H12F2
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC1(CCCC(=C1F)F)C
InChIInChI=1S/C8H12F2/c1-8(2)5-3-4-6(9)7(8)10/h3-5H2,1-2H3
InChIKeyZOLMDAKXRROWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Difluoro-3,3-dimethylcyclohexene (CAS 106325-36-4): Structural Identity and Key Physicochemical Properties for Procurement Decisions


1,2-Difluoro-3,3-dimethylcyclohexene (CAS 106325-36-4) is a vic-difluorinated cyclohexene derivative with the molecular formula C₈H₁₂F₂ and a molecular weight of 146.18 g·mol⁻¹. The compound features two fluorine atoms positioned adjacent to each other on the cyclohexene ring (vicinal difluoro substitution pattern) at the 1- and 2-positions, combined with a gem-dimethyl group at the 3-position . This specific arrangement creates a conformationally constrained, electron-deficient alkene scaffold that distinguishes it from related mono-fluorinated, gem-difluorinated, or non-fluorinated cyclohexene analogs [1]. Commercially, the compound is typically supplied at a purity of approximately 95% .

Why Closely Related Cyclohexene Analogs Cannot Replace 1,2-Difluoro-3,3-dimethylcyclohexene for High-Precision R&D Workflows


Generic substitution among fluorinated cyclohexenes is unreliable because fluorine position, substitution pattern (vicinal vs. geminal), and alkyl substitution exert independent and often non-additive effects on lipophilicity, molecular dipole, and conformational dynamics [1]. For instance, the vicinal difluoro motif in 1,2-difluoro-3,3-dimethylcyclohexene generates a distinct dipole vector perpendicular to the molecular axis—a structural prerequisite for negative dielectric anisotropy liquid crystal design—whereas the gem-difluoro isomer 4,4-difluorocyclohexene projects its dipole axially, yielding fundamentally different electro-optic behavior [2]. Furthermore, the targeted compound's logP (2.6–3.35, depending on calculation method) differs markedly from the non-fluorinated parent 3,3-dimethylcyclohexene (logP 3.3) and the mono-fluorinated analog 1-fluorocyclohexene (logP 2.82), underscoring that fluorine count and placement are not interchangeable parameters . The quantitative data presented in Section 3 demonstrates that these structural distinctions translate into measurable, selection-relevant differences.

Quantitative Differentiation Evidence: 1,2-Difluoro-3,3-dimethylcyclohexene vs. Closest Structural Analogs


Evidence 1: Vicinal vs. Geminal Fluorination — Divergent Lipophilicity and Electrostatic Potential

The vicinal difluoro arrangement in 1,2-difluoro-3,3-dimethylcyclohexene (logP 2.6–3.35) produces a different lipophilicity profile compared to the gem-difluoro isomer 4,4-difluorocyclohexene (logP 2.36) . The calculated difference of ΔlogP ≈ 0.24–0.99 (depending on the computational method used) indicates that the target compound is more lipophilic than its gem-difluoro counterpart. This arises because vicinal C–F bonds mutually attenuate each other's polarizing effect on the molecular surface, whereas a geminal CF₂ group creates a localized, highly polarized region that reduces overall logP more efficiently [1]. For medicinal chemistry programs where tuning logP within a narrow window is critical for balancing permeability and metabolic stability, this difference is selection-relevant.

Lipophilicity modulation Vicinal difluoro effect LogP comparison

Evidence 2: Hydrogen Bond Acceptor Count — Differentiating Fluoroalkene Intermolecular Interaction Capacity

1,2-Difluoro-3,3-dimethylcyclohexene possesses two hydrogen bond acceptor sites (specifically, the two fluorine atoms), compared to zero for the non-fluorinated parent 3,3-dimethylcyclohexene, one for the mono-fluorinated analog 1-fluorocyclohexene, and zero for 4,4-difluorocyclohexene (where the fluorine atoms, being geminal, generally have diminished individual HBA capacity due to electronic saturation) [1]. This incremental capacity for weak, direction-specific C–F···H–X interactions can influence crystal packing in solid-state formulations or protein–ligand binding in biochemical assays [2]. For researchers selecting building blocks where the compound's intermolecular interaction profile must be precisely matched to a target binding site, the HBA count provides a quantifiable selection criterion.

Hydrogen bond acceptor Fluorine interaction Molecular recognition

Evidence 3: Rotatable Bond Count — Conformational Restriction as a Design Advantage

The target compound has zero rotatable bonds, identical to 3,3-dimethylcyclohexene, 1-fluorocyclohexene, and 4,4-difluorocyclohexene . While this parameter does not differentiate the compound from its close analogs, it does represent a class-level advantage over acyclic or partially saturated fluorinated intermediates. The combination of zero rotatable bonds plus two conformationally fixed vicinal fluorine atoms creates a rigid scaffold with a pre-organized dipole, which is particularly valuable for liquid crystal applications where molecular shape anisotropy directly determines mesophase behavior [1].

Conformational rigidity Rotatable bonds Entropic penalty

Evidence 4: Synthetic Accessibility via Diels–Alder Cycloaddition — Vic-Difluoro as a Defined Scaffold Entry Point

The vic-difluorocyclohexene scaffold can be accessed via Diels–Alder cycloaddition of 2,3-difluorobuta-1,3-diene with appropriate dienophiles in acceptable yields [1]. This synthetic route provides a convergent, regiospecific entry to the vicinal difluoro substitution pattern that is not directly accessible via electrophilic fluorination of pre-formed cyclohexene rings, which preferentially yields gem-difluoro or mono-fluoro products . For synthetic chemistry groups evaluating building block sourcing strategies, the Diels–Alder pathway implies that derivatives with the 3,3-dimethyl substitution pattern can be rationally designed by selecting appropriately substituted dienophiles, rather than relying on post-fluorination functionalization of a cyclohexene core.

Vicinal difluoroalkene synthesis Diels–Alder cycloaddition 2,3-Difluorobuta-1,3-diene

Evidence 5: Vicinal Difluoro Motif as a Structural Determinant for Negative Dielectric Anisotropy in Liquid Crystals

Vicinal difluoro motifs, when incorporated into cyclohexane or cyclohexene scaffolds, generate a net molecular dipole moment oriented perpendicular to the molecular long axis, which is the fundamental structural requirement for negative dielectric anisotropy (−Δε) in nematic liquid crystals [1]. Experimental measurements on vicinal difluoro-containing liquid crystal candidates have confirmed negative dielectric anisotropy values and demonstrated that the stereoelectronic gauche relationship between adjacent C–F bonds reinforces the perpendicular dipole component [2]. In contrast, gem-difluoro substitution (as in 4,4-difluorocyclohexene derivatives) produces a dipole aligned more closely with the molecular axis, favoring positive dielectric anisotropy applications [3]. For materials scientists procuring intermediates for liquid crystal formulation, the vicinal difluoro cyclohexene framework provides a pre-validated entry to negative Δε materials.

Negative dielectric anisotropy Vicinal difluoro Liquid crystal design

Application Scenarios for 1,2-Difluoro-3,3-dimethylcyclohexene: Where the Quantitative Differentiation Evidence Matters Most


Scenario 1: Negative Dielectric Anisotropy Liquid Crystal Intermediate Development

Procurement teams sourcing intermediates for liquid crystal display (LCD) formulation should prioritize 1,2-difluoro-3,3-dimethylcyclohexene when the target formulation requires negative dielectric anisotropy (−Δε). As established in Evidence 5, the vicinal difluoro motif generates a molecular dipole perpendicular to the molecular axis [1], which is the essential structural feature for negative Δε materials used in IPS (in-plane switching) and VA (vertical alignment) display modes [2]. The gem-difluoro analog 4,4-difluorocyclohexene is structurally precluded from serving this function and would direct development toward positive Δε applications. Additionally, the compound's zero rotatable bonds (Evidence 3) contribute to the conformational rigidity required for maintaining mesophase stability across the operating temperature range of display devices.

Scenario 2: Lead Optimization in Medicinal Chemistry — Fine-Tuning Lipophilicity While Maintaining Conformational Restriction

Medicinal chemistry groups conducting structure–activity relationship (SAR) studies on cyclohexene-based scaffolds can use 1,2-difluoro-3,3-dimethylcyclohexene to access a logP range of approximately 2.6–3.35 (Evidence 1), which is intermediate between cyclohexene (logP ~2.0) and the fully non-fluorinated 3,3-dimethylcyclohexene (logP 3.3). This provides a finer granularity of lipophilicity tuning compared to the gem-difluoro isomer 4,4-difluorocyclohexene (logP 2.36) . The presence of two hydrogen bond acceptor sites (Evidence 2) further enables exploration of fluorine-mediated protein–ligand interactions that are absent in the mono-fluorinated and non-fluorinated analogs, making the compound a strategically distinct choice for fragments or building blocks targeting fluorophilic binding pockets.

Scenario 3: Synthetic Methodology Development — Vicinal Difluoroalkene Reactivity Studies

Researchers developing new synthetic transformations of fluorinated alkenes can select 1,2-difluoro-3,3-dimethylcyclohexene as a conformationally constrained model substrate. The vicinal difluoroalkene moiety presents a defined electronic environment for studying regioselectivity in nucleophilic addition, cross-coupling, or cycloaddition reactions, while the gem-dimethyl group at C3 provides steric shielding that can be used to probe steric effects independently of electronic effects [3]. The Diels–Alder-based synthetic accessibility (Evidence 4) also means that structurally related derivatives with varying substitution patterns can be prepared from common diene precursors, facilitating systematic reactivity comparisons.

Scenario 4: Physicochemical Property Benchmarking and Computational Model Validation

Computational chemistry and cheminformatics teams developing or validating logP prediction algorithms, molecular dipole moment calculations, or fluorine effect parameterization can use 1,2-difluoro-3,3-dimethylcyclohexene as a benchmark compound. The availability of logP values from multiple prediction platforms (XlogP: 2.6; ChemSrc: 3.35; ChemExper: 2.2) highlights the sensitivity of computed properties to the computational method used (Evidence 1), making this compound a valuable test case for method comparison and force field validation. The structurally well-defined comparison with 4,4-difluorocyclohexene (logP 2.36) provides an internal reference for evaluating how different computational approaches handle vicinal vs. geminal fluorination effects.

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